molecular formula C13H13I3N2O4 B1214941 Ethyl diatrizoate CAS No. 2168-75-4

Ethyl diatrizoate

Cat. No.: B1214941
CAS No.: 2168-75-4
M. Wt: 641.97 g/mol
InChI Key: OBISGMNJKBVZBT-UHFFFAOYSA-N
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Description

Ethyl diatrizoate is an iodinated contrast agent used primarily in medical imaging. It is a derivative of diatrizoic acid and is known for its high radiopacity, which makes it effective in enhancing the contrast of structures in radiographic procedures. This compound is particularly useful in visualizing the gastrointestinal tract, blood vessels, and other body cavities during X-ray and computed tomography (CT) scans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diatrizoate is synthesized through the iodination of benzoic acid derivatives. The process involves multiple steps, including nitration, reduction, and acetylation, followed by iodination. The final step involves esterification to introduce the ethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to minimize impurities. The product is then purified through crystallization and filtration techniques to achieve the desired quality for medical applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl diatrizoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce iodinated benzoic acids, while reduction can yield deiodinated aromatic compounds .

Scientific Research Applications

Ethyl diatrizoate has a wide range of applications in scientific research:

Mechanism of Action

Ethyl diatrizoate exerts its effects by absorbing X-rays due to its high iodine content. The iodine atoms in the compound are electron-dense, which allows them to scatter or stop X-rays effectively. This creates a contrast between the areas where the compound is present and the surrounding tissues, making it easier to visualize structures during imaging procedures .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification, which enhances its solubility and stability in aqueous solutions. This makes it particularly effective for certain imaging applications where high contrast and rapid excretion are required .

Properties

IUPAC Name

ethyl 3,5-diacetamido-2,4,6-triiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13I3N2O4/c1-4-22-13(21)7-8(14)11(17-5(2)19)10(16)12(9(7)15)18-6(3)20/h4H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBISGMNJKBVZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176069
Record name Ethyl diatrizoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-75-4
Record name Ethyl diatrizoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl diatrizoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIATRIZOATE ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KD8I5N2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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